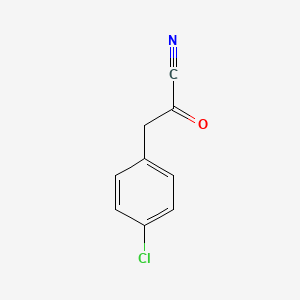

2-(4-Chlorophenyl)acetyl cyanide

説明

2-(4-Chlorophenyl)acetyl cyanide is a halogenated organic compound featuring a chlorophenyl group attached to an acetyl cyanide moiety. Its synthesis likely involves Friedel-Crafts alkylation or nucleophilic substitution, as seen in related compounds .

特性

IUPAC Name |

2-(4-chlorophenyl)acetyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGUJKMGQRRXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562832 | |

| Record name | (4-Chlorophenyl)ethanoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924633-52-3 | |

| Record name | (4-Chlorophenyl)ethanoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Hydrolysis of 4-Chlorobenzyl Cyanide to 4-Chlorophenylacetic Acid

- Reaction Conditions: Acidic hydrolysis using concentrated sulfuric acid (H2SO4) at temperatures between 90–150 °C.

- Process: 4-Chlorobenzyl cyanide is slowly added to a pre-prepared aqueous sulfuric acid solution under reflux with controlled temperature and stirring.

- Outcome: High purity 4-chlorophenylacetic acid is obtained with yields exceeding 90%, confirmed by gas chromatography (GC) analysis showing purity up to 99.96%.

- Purification: Crystallization by cooling and washing with water, followed by vacuum drying.

Table 1. Typical Hydrolysis Reaction Parameters and Results

| Parameter | Value/Condition |

|---|---|

| Starting material | 4-Chlorobenzyl cyanide (13.0 kg) |

| Sulfuric acid concentration | 30–70% H2SO4 |

| Temperature | 90–150 °C |

| Reaction time | Until nitrile residual <0.05–0.2% |

| Yield | 95.2% |

| Purity (GC) | 99.96% |

| Melting point | 91.5–92.5 °C |

This method is industrially viable but requires careful control of temperature and reaction time to minimize side reactions and maximize yield.

Conversion of 4-Chlorophenylacetic Acid to this compound

Although direct literature on the cyanation of 4-chlorophenylacetic acid to this compound is limited, standard organic synthesis protocols suggest the following routes:

- Activation of the acid group (e.g., formation of acid chloride using thionyl chloride or oxalyl chloride)

- Subsequent reaction with cyanide sources (e.g., sodium cyanide or trimethylsilyl cyanide) to introduce the cyanide group at the acetyl position

This two-step process is typical for preparing acyl cyanides from carboxylic acids.

Alternative Synthetic Routes

Oxo Synthesis from 4-Chlorobenzyl Chloride

- Method: Carbonylation of 4-chlorobenzyl chloride under catalytic conditions (e.g., Rh, Re, Ir complexes) in the presence of carbon monoxide.

- Challenges: Low yield and catalyst recovery issues limit industrial application.

- Catalysts: Complexes with transition metals and phase-transfer catalysts such as quaternary ammonium salts.

- Status: More common in research settings than industrial production due to technical complexity.

Research Findings and Optimization Notes

- The hydrolysis method using 4-chlorobenzyl cyanide is preferred for its high yield and purity.

- Reaction temperature control between 90–150 °C is critical to avoid decomposition.

- Removal of residual nitrile by steam stripping enhances product purity.

- Crystallization and washing steps are essential for obtaining pure 4-chlorophenylacetic acid, which is a key intermediate for further cyanation.

- Industrial scale-up requires optimization of catalyst recovery and raw material handling to improve economic viability.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrolysis of 4-chlorobenzyl cyanide | 4-Chlorobenzyl cyanide | Concentrated H2SO4 | 90–150 | 95.2 | High purity, industrially viable |

| Oxo synthesis (carbonylation) | 4-Chlorobenzyl chloride | Rh, Re, Ir catalysts + CO | Low temp, low pressure | Variable | Catalyst recovery issues, low yield |

| Acid chloride formation + cyanation | 4-Chlorophenylacetic acid | Thionyl chloride + cyanide | Mild | Not specified | Common lab-scale method |

化学反応の分析

Types of Reactions

2-(4-Chlorophenyl)acetyl cyanide undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyanide group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Reduction: The compound can be reduced to the corresponding amine or alcohol using reducing agents like lithium aluminum hydride.

Oxidation: Oxidation of the acetyl group can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives such as amides, esters, and thioethers.

Reduction: Corresponding amines or alcohols.

Oxidation: Carboxylic acids or ketones.

科学的研究の応用

Chemistry

2-(4-Chlorophenyl)acetyl cyanide serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to react with nucleophiles and electrophiles allows for the formation of stable adducts with amines and alcohols, making it valuable in organic synthesis.

Research has highlighted its potential biological activities:

- Anticancer Properties : Investigations into structurally similar compounds suggest that this compound may exhibit anticancer properties due to its structural characteristics that allow interaction with biological targets.

- Anti-inflammatory Effects : The compound is being explored for its potential use in drug development aimed at treating inflammatory diseases.

Pharmaceutical Development

The compound is being studied as a precursor for various pharmaceutical agents, particularly those targeting diseases such as cancer and inflammation. Its role as an intermediate in synthesizing bioactive molecules positions it as a significant player in medicinal chemistry.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals. Its derivatives are essential in creating complex molecules required for various applications across different sectors, including:

- Agrochemicals : As a building block for pesticides and herbicides.

- Fine Chemicals : Used in the synthesis of high-value chemical products.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing novel anticancer agents using this compound demonstrated its effectiveness as an intermediate. Researchers reported successful modifications that enhanced the anticancer activity of the resultant compounds, indicating its potential in drug discovery.

In another research effort, scientists explored the biological activity of derivatives formed from this compound. The results indicated promising anti-inflammatory effects, leading to further investigations into its mechanism of action within cellular pathways.

作用機序

The mechanism of action of 2-(4-Chlorophenyl)acetyl cyanide depends on its specific application. In chemical reactions, it acts as an electrophile due to the electron-withdrawing nature of the cyanide and acetyl groups. This makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are typically investigated in the context of drug development.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(4-Chlorophenyl)acetyl cyanide and its analogs:

Key Observations:

- Functional Group Influence : The presence of cyanide (e.g., in this compound) enhances electrophilicity compared to carboxylic acid or amide derivatives, favoring nucleophilic reactions .

- Synthetic Routes : Friedel-Crafts alkylation is common for chlorophenyl derivatives, while acetyl chloride formation often involves chlorination of acetic acid precursors .

生物活性

2-(4-Chlorophenyl)acetyl cyanide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : CHClN

- Molecular Weight : 169.608 g/mol

- CAS Number : 924633-52-3

The biological activity of this compound can be understood through its structural similarities to other compounds, particularly indole derivatives. These compounds have been shown to interact with multiple receptors, suggesting that this compound may exhibit various pharmacological effects.

Target Receptors

- Antiviral : Potential inhibition of viral replication.

- Anti-inflammatory : Modulation of inflammatory pathways.

- Anticancer : Induction of apoptosis in cancer cells.

Antiviral Activity

Research indicates that compounds similar to this compound possess antiviral properties. For instance, indole derivatives have demonstrated effectiveness against several viruses by inhibiting their replication mechanisms.

Anticancer Activity

The compound is being explored for its anticancer potential. Similar structures have been reported to induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of mitochondrial function and activation of caspases, leading to programmed cell death.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. It has been noted that related compounds display significant activity against bacterial strains, indicating potential utility in treating infections .

Case Studies and Research Findings

A review of the literature reveals several key studies that highlight the biological activities of this compound:

- Antiviral Studies : A study demonstrated that similar cyanide-containing compounds effectively inhibited viral replication in vitro. The findings suggest a possible pathway for drug development targeting viral infections.

- Anticancer Research : In a series of experiments, derivatives of this compound were tested on various cancer cell lines. Results indicated significant cytotoxicity, with mechanisms involving mitochondrial dysfunction and oxidative stress leading to cell death.

- Antimicrobial Screening : A recent investigation into the antimicrobial properties showed moderate effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, similar compounds are known to undergo hepatic metabolism and exhibit variable bioavailability depending on their structural characteristics .

Toxicological Considerations

Cyanide compounds are known for their toxicity; thus, understanding the safety profile of this compound is crucial. Studies have shown that exposure to cyanogenic compounds can lead to acute toxicity, affecting neurological and cardiovascular functions .

Q & A

Q. What are the established synthetic routes for 2-(4-Chlorophenyl)acetyl cyanide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be achieved through Friedel-Crafts alkylation or nitrile hydrolysis pathways. For example, nitrile hydrolysis of intermediates like 4-chlorobenzyl cyanide (derived from p-chlorophenyl precursors) under acidic or basic conditions is a common approach . Optimization of reaction parameters (e.g., temperature, catalyst selection) is critical:

Q. How is the purity and structural integrity of this compound confirmed in academic settings?

Methodological Answer: A combined analytical approach is recommended:

- X-ray crystallography resolves bond angles and dihedral angles (e.g., acetamide group twisted at 83.08° relative to the benzene plane in derivatives) .

- Spectroscopy :

- ¹H/¹³C NMR identifies protons adjacent to electron-withdrawing groups (e.g., δ 7.3–7.5 ppm for aromatic protons) .

- IR spectroscopy detects nitrile stretching vibrations (~2200 cm⁻¹) .

- HPLC with UV detection (λ = 254 nm) quantifies purity (>95% threshold for research use) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound derivatives?

Methodological Answer: Byproduct mitigation strategies include:

- Temperature control : Lowering reaction temperatures (e.g., <60°C) reduces side reactions like over-hydrolysis .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in Friedel-Crafts alkylation compared to AlCl₃ .

- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediate species, enabling timely adjustments . Computational tools (e.g., DFT calculations) predict reaction pathways and identify energetically favorable conditions .

Q. What computational methods are used to predict the reactivity of this compound in drug design?

Methodological Answer:

- Molecular docking : Evaluates binding affinity to biological targets (e.g., VEGFR-2 inhibitors in phthalazine derivatives) using software like AutoDock Vina .

- ADMET profiling : Predicts pharmacokinetic properties (e.g., bioavailability, toxicity) via platforms like SwissADME .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the nitrile group’s electron-deficient nature enhances reactivity in nucleophilic additions .

Q. How does this compound behave under varying storage conditions, and what precautions are necessary?

Methodological Answer: Stability data from safety protocols indicate:

- Storage : Room temperature (20–25°C) in airtight, light-resistant containers prevents degradation .

- Handling : Use static-free equipment to avoid ignition (flash point: >136°C) and wear nitrile gloves/PPE to prevent dermal exposure .

- Decomposition : Hydrolysis in humid environments generates acetic acid derivatives; silica gel desiccants are recommended .

Q. What role does this compound play in synthesizing bioactive intermediates?

Methodological Answer: The compound serves as a precursor for:

- Phthalazine derivatives : Cyclocondensation with hydrazine hydrate yields VEGFR-2 inhibitors (IC₅₀ values <10 µM in cancer cell lines) .

- Antifungal agents : Alkylation of triazole moieties produces compounds like ipconazole, validated via in vitro fungal growth assays .

- Rodenticides : Conversion to chlorophacinone involves indandione coupling, with efficacy confirmed in LD₅₀ studies .

Data Contradiction Analysis

- Synthetic yields : reports 60-75% yields for nitrile hydrolysis, while notes <5% overall yields in multi-step routes. This discrepancy highlights the trade-off between simplicity and scalability. Researchers must prioritize step efficiency or purity based on application .

- Crystal structure stability : Intramolecular hydrogen bonding (N–H⋯O) stabilizes the solid-state structure, but solvent polarity during crystallization may alter packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。